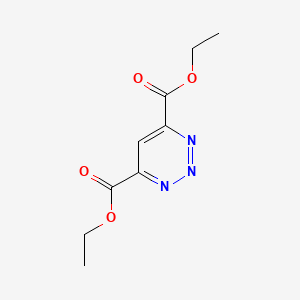

![molecular formula C24H50O6 B12052375 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12052375.png)

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

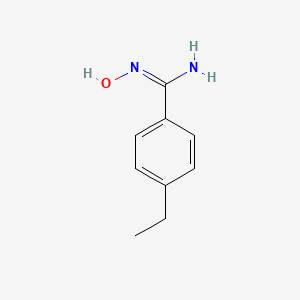

2-[2-[2-[2-(2-テトラデシルオキシエトキシ)エトキシ]エトキシ]エトキシ]エタノールは、分子式がC24H50O6である複雑な有機化合物です。これは、長い疎水性アルキル鎖と親水性エチレングリコールユニットを特徴とするポリエチレングリコールエーテルファミリーのメンバーです。この化合物は、界面活性剤特性で知られており、さまざまな工業用途や科学用途で役立ちます。

製造方法

合成経路と反応条件

2-[2-[2-[2-(2-テトラデシルオキシエトキシ)エトキシ]エトキシ]エトキシ]エタノールの合成は、通常、テトラデカンオールへのエチレンオキシドの段階的付加を伴います。この反応は、水酸化カリウム(KOH)などの塩基によって触媒され、目的のエトキシル化の程度を確保するために、制御された温度と圧力条件下で行われます。

ステップ 1: テトラデカンオールは、KOHの存在下、高温(約150℃)および高圧でエチレンオキシドと反応します。

ステップ 2: 反応混合物は、目的の数だけエチレングリコールユニットが得られるまで、さらにエチレンオキシドを加えてさらにエトキシル化されます。

ステップ 3: 最終生成物は、蒸留またはその他の分離技術により精製され、未反応の出発物質や副生成物が除去されます。

工業生産方法

工業的な環境では、2-[2-[2-[2-(2-テトラデシルオキシエトキシ)エトキシ]エトキシ]エトキシ]エタノールの製造は、正確な温度と圧力制御システムを備えた大型反応器で行われます。このプロセスは、テトラデカンオールとエチレンオキシドの連続供給を含み、リアルタイム監視によって製品の一貫した品質が確保されます。最終製品は、多くの場合、業界標準を満たすために厳格な品質管理試験を受けます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to tetradecanol. The reaction is catalyzed by a base such as potassium hydroxide (KOH) and carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation.

Step 1: Tetradecanol is reacted with ethylene oxide in the presence of KOH at elevated temperatures (around 150°C) and pressures.

Step 2: The reaction mixture is then subjected to further ethoxylation by adding more ethylene oxide until the desired number of ethylene glycol units is achieved.

Step 3: The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of tetradecanol and ethylene oxide, with real-time monitoring to ensure consistent product quality. The final product is often subjected to rigorous quality control tests to meet industry standards.

化学反応の分析

反応の種類

2-[2-[2-[2-(2-テトラデシルオキシエトキシ)エトキシ]エトキシ]エトキシ]エタノールは、さまざまな化学反応を起こし、以下のような反応があります。

酸化: ヒドロキシル基は、アルデヒドまたはカルボン酸を形成するように酸化されます。

還元: この化合物は、対応するエーテルを形成するように還元することができます。

置換: ヒドロキシル基は、ハロゲン化物やアミンなどの他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: 塩化チオニル (SOCl2) や三臭化リン (PBr3) などの試薬が、置換反応に使用されます。

形成される主な生成物

酸化: アルデヒドまたはカルボン酸の形成。

還元: エーテルの形成。

置換: ハロゲン化物またはアミンの形成。

科学研究の用途

2-[2-[2-[2-(2-テトラデシルオキシエトキシ)エトキシ]エトキシ]エトキシ]エタノールは、科学研究において幅広い用途があります。

化学: さまざまな化学反応や製剤における界面活性剤および乳化剤として使用されます。

生物学: 生物学的緩衝液の調製や疎水性化合物の可溶化剤として使用されます。

医学: 医薬品の溶解性とバイオアベイラビリティを高めるため、薬物送達システムで使用されます。

工業: 界面活性剤特性のため、化粧品、洗剤、パーソナルケア製品の製造に使用されます。

科学的研究の応用

2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.

Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.

Industry: Applied in the production of cosmetics, detergents, and personal care products due to its surfactant properties.

作用機序

2-[2-[2-[2-(2-テトラデシルオキシエトキシ)エトキシ]エトキシ]エトキシ]エタノールの作用機序は、主にその界面活性剤特性に基づいています。この化合物は、油と水の相のように、異なる相間の表面張力を、疎水性アルキル鎖を油相に、親水性エチレングリコールユニットを水相に揃えることで、低減します。この整列は、乳濁液を安定させ、疎水性化合物の溶解性を高めます。

類似化合物との比較

類似化合物

2-[2-[2-(2-エトキシエトキシ)エトキシ]エタノール: 構造は似ていますが、アルキル鎖が短い。

2-[2-[2-(2-メトキシエトキシ)エトキシ]エタノール: テトラデシルオキシ基の代わりにメトキシ基が含まれています。

2-[2-[2-(2-メルカプトエトキシ)エトキシ]エタノール: メルカプト基が含まれており、反応性が異なります。

独自性

2-[2-[2-[2-(2-テトラデシルオキシエトキシ)エトキシ]エトキシ]エトキシ]エタノールは、長い疎水性アルキル鎖によりユニークで、鎖が短いか官能基が異なる類似化合物と比較して、優れた界面活性剤特性が備わっています。これは、強い乳化と可溶化能力を必要とする用途で特に効果的です。

特性

分子式 |

C24H50O6 |

|---|---|

分子量 |

434.6 g/mol |

IUPAC名 |

2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C24H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-26-17-19-28-21-23-30-24-22-29-20-18-27-16-14-25/h25H,2-24H2,1H3 |

InChIキー |

KXGOCXPKKMVOSB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12052313.png)

![1H,5H-Benzo[ij]quinolizine-6-carboxamide, 2,3-dihydro-7-hydroxy-N-(3-hydroxy-2-pyridinyl)-5-oxo-](/img/structure/B12052327.png)

![2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052341.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)

![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)

![[2-ethoxy-4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052380.png)

![3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B12052384.png)